Product packaging for Butylmercaptomethylpenicillin(Cat. No.:CAS No. 6192-29-6)

Butylmercaptomethylpenicillin

Cat. No.: B15489102
CAS No.: 6192-29-6
M. Wt: 346.5 g/mol
InChI Key: AMZJKFHHVQNUPT-JFGNBEQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butylmercaptomethylpenicillin is a semisynthetic penicillin derivative designed for antibacterial research. As a β-lactam antibiotic, its core structure features the characteristic 4-membered β-lactam ring fused to a thiazolidine ring, which is essential for its biological activity . This class of compounds primarily exerts a bactericidal effect by selectively inhibiting the synthesis of the bacterial cell wall . It acts as a structural analog of the D-alanine-D-alanine terminus of the pentapeptide precursor in peptidoglycan biosynthesis. By irreversibly acylating the active site of penicillin-binding proteins (PBPs), which function as transpeptidases, it disrupts the critical cross-linking step of the peptidoglycan layer. This inhibition compromises the structural integrity of the cell wall, leading to bacterial cell lysis and death . The "butylmercaptomethyl" side chain is a key feature of this molecule. In related semisynthetic penicillins, the strategic modification of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus is a well-established approach to alter the compound's properties . Such modifications can be explored to confer resistance to enzymatic degradation by bacterial β-lactamases or to modulate the antibiotic's spectrum of activity, pharmacokinetics, and stability . This compound is related to other semisynthetic penicillins developed to overcome the limitations of natural penicillins, such as Penicillin O (allylmercaptomethylpenicillin) . It is supplied as a high-purity solid for in vitro research applications only. This compound is intended for laboratory investigation of antibacterial mechanisms, resistance studies, and structure-activity relationship (SAR) analysis within the β-lactam class. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O4S2 B15489102 Butylmercaptomethylpenicillin CAS No. 6192-29-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6192-29-6

Molecular Formula

C14H22N2O4S2

Molecular Weight

346.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-butylsulfanylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C14H22N2O4S2/c1-4-5-6-21-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)22-12(9)16/h9-10,12H,4-7H2,1-3H3,(H,15,17)(H,19,20)/t9-,10+,12-/m1/s1

InChI Key

AMZJKFHHVQNUPT-JFGNBEQYSA-N

Isomeric SMILES

CCCCSCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O

Canonical SMILES

CCCCSCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Butylmercaptomethylpenicillin and Analogues

Precursor Compounds and Starting Materials for Penicillin Derivative Synthesis, with Focus on 6-Aminopenicillanic Acid Conjugation

The fundamental precursor for the majority of semi-synthetic penicillins is 6-aminopenicillanic acid (6-APA) . wikipedia.orgtoku-e.com This compound represents the core structural nucleus of all penicillins, consisting of a thiazolidine (B150603) ring fused to a β-lactam ring. hud.ac.uk The discovery by Beecham scientists in 1958 that 6-APA could be isolated on a large scale from penicillin fermentations was a pivotal moment in antibiotic development. wikipedia.orgtoku-e.com It provided a versatile chemical scaffold for the synthesis of a vast array of new penicillin derivatives.

The primary commercial source of 6-APA is the enzymatic hydrolysis of naturally produced penicillins, most commonly Penicillin G (benzylpenicillin) or Penicillin V. acs.orgebi.ac.uk This biotransformation is typically catalyzed by the enzyme Penicillin G acylase (also known as penicillin amidase), which selectively cleaves the acyl side chain from the 6-amino group, leaving the β-lactam ring system intact. acs.orgebi.ac.uk This enzymatic approach has largely replaced earlier chemical hydrolysis methods due to its high efficiency and mild reaction conditions, which prevent degradation of the sensitive β-lactam ring. acs.org

Once isolated, 6-APA serves as the starting material for the synthesis of Butylmercaptomethylpenicillin. The key reaction is the conjugation or acylation of the primary amino group at the C-6 position of the 6-APA nucleus. toku-e.com This is achieved by reacting 6-APA with a carboxylic acid derivative carrying the desired side chain—in this case, a derivative of butylmercaptoacetic acid (e.g., butylmercaptoacetyl chloride). This reaction forms a new amide bond, attaching the butylmercaptomethyl side chain to the penicillin core. The resulting semi-synthetic penicillins are considered part of the broader penicillin family of antibiotics. wikipedia.org

Table 1: Properties and Specifications of 6-Aminopenicillanic Acid (6-APA) An interactive table detailing the chemical and physical properties of the primary precursor for semi-synthetic penicillins.

Property Value Reference
IUPAC Name (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid wikipedia.org
Chemical Formula C₈H₁₂N₂O₃S wikipedia.org
Molar Mass 216.26 g·mol⁻¹ wikipedia.orgtoku-e.com
Appearance White or almost white crystalline powder toku-e.com
Source Enzymatic hydrolysis of Penicillin G or V toku-e.comacs.org
Assay Purity ≥ 96.0% toku-e.com
Key Functional Groups Primary amine (at C-6), Carboxylic acid (at C-2), β-lactam ring, Thiazolidine ring hud.ac.uk

Elucidation of Reaction Mechanisms and Pathways for the Derivatization of the Penam (B1241934) Nucleus in this compound Formation

The formation of this compound from 6-APA proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amino group (-NH₂) at the C-6 position of the 6-APA molecule attacks the electrophilic carbonyl carbon of an activated butylmercaptoacetic acid derivative.

The key steps in this pathway are:

Activation of the Side Chain Carboxylic Acid: The carboxylic acid of the side chain (butylmercaptoacetic acid) is typically converted into a more reactive form, such as an acid chloride or a mixed anhydride, to facilitate the reaction. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield butylmercaptoacetyl chloride.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 6-amino group of 6-APA attacks the carbonyl carbon of the activated side chain. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion). This results in the formation of the stable amide linkage.

During this process, it is often necessary to protect the carboxylic acid group at the C-3 position of the 6-APA nucleus to prevent unwanted side reactions, such as polymerization. This is commonly achieved by converting the carboxylic acid into an ester (e.g., a silyl (B83357) ester), which can be easily removed in the final step of the synthesis. rsc.org

The stability of the penam nucleus, particularly the strained four-membered β-lactam ring, is a critical consideration. researchgate.net The reaction conditions must be sufficiently mild (e.g., low temperatures and controlled pH) to prevent hydrolysis or cleavage of this ring, which would render the final compound inactive. The amide bond within the β-lactam ring is less resonance-stabilized compared to a standard amide, making it more susceptible to nucleophilic attack. researchgate.net However, the derivatization at the C-6 position generally proceeds without compromising the integrity of the core bicyclic structure.

Optimization of Synthetic Yields and Purity Protocols for this compound Synthesis

Optimizing the synthesis of this compound involves a multi-faceted approach focused on maximizing reaction yield and ensuring the final product's purity. Key parameters for optimization include the choice of solvent, temperature, reagents, and purification methods.

Reaction Conditions:

Solvent: The choice of solvent is critical. Anhydrous, inert organic solvents such as dichloromethane (B109758) (DCM) or acetone (B3395972) are often used to prevent hydrolysis of the activated side chain and the β-lactam ring.

Temperature: The acylation reaction is typically carried out at low temperatures (e.g., 0 to -10 °C) to control the reaction rate, minimize side reactions, and maintain the stability of the penam nucleus.

Base: An organic base, such as triethylamine (B128534) or N-methylmorpholine, is often added to the reaction mixture. rsc.org Its role is to neutralize the acid (e.g., HCl) generated during the reaction, which could otherwise cause degradation of the penicillin core.

Purity Protocols: Following the reaction, a rigorous purification protocol is essential.

Extraction: The initial work-up usually involves an aqueous extraction to remove the base, unreacted starting materials, and water-soluble byproducts.

Crystallization: The primary method for purifying the final product is crystallization. The crude product is dissolved in a suitable solvent system and allowed to crystallize, which effectively separates the desired penicillin derivative from impurities.

Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard analytical method used to assess the purity of the final compound. researchgate.net It can also be used on a preparative scale for the purification of small quantities of high-purity material.

Table 2: General Optimization Parameters for 6-APA Acylation An interactive table comparing different conditions and their impact on the synthesis of penicillin derivatives.

Parameter Condition 1 Condition 2 Rationale for Optimization
Activating Agent Thionyl Chloride (SOCl₂) Dicyclohexylcarbodiimide (DCC) Choice affects reactivity, byproducts (SO₂ vs. DCU), and ease of removal.
Solvent Dichloromethane (DCM) Acetone/Water DCM is inert and anhydrous. Acetone/water may be used in enzymatic syntheses.
Temperature -10 °C to 0 °C Room Temperature Low temperature enhances stability of the β-lactam ring and controls reactivity.
Base Triethylamine (Et₃N) N-Methylmorpholine The base neutralizes acid byproducts; its strength and steric bulk can influence side reactions. rsc.org
Purification Recrystallization Column Chromatography Crystallization is scalable and cost-effective. Chromatography offers higher resolution for purity.

Stereochemical Control and Enantioselective Synthetic Approaches in Penicillin Chemistry

The biological activity of penicillins is critically dependent on their specific three-dimensional structure. The 6-APA nucleus possesses three contiguous chiral centers at positions C-2, C-5, and C-6. The natural and active configuration is (2S, 5R, 6R) . wikipedia.org Any alteration or inversion of the stereochemistry at these centers, particularly at C-5 and C-6, results in a significant or total loss of antibacterial activity.

The primary strategy for stereochemical control in the synthesis of this compound is substrate control. The synthesis begins with optically pure 6-APA, which is derived from natural penicillin produced by fermentation. toku-e.com The challenge is therefore not to create the correct stereocenters, but to preserve the existing (2S, 5R, 6R) configuration throughout the chemical transformations.

The acylation of the C-6 amino group does not directly affect the chiral centers of the ring. However, harsh reaction conditions, such as the use of strong bases or high temperatures, can lead to epimerization , particularly at the C-6 position, which is adjacent to the carbonyl group of the β-lactam. This would result in the formation of the inactive (2S, 5R, 6S) diastereomer. Therefore, the mild reaction conditions employed for synthesis—low temperature and the use of non-nucleophilic organic bases—are crucial not only for preventing ring degradation but also for maintaining stereochemical integrity. The cis-relationship between the hydrogen atoms at C-5 and C-6 is a key structural feature that must be retained. nih.gov

Table 3: Critical Stereocenters of the Penicillin Nucleus An interactive table highlighting the essential chiral centers in the 6-APA core.

Position Required Configuration Importance
C-2 S Defines the overall stereochemistry of the thiazolidine ring.
C-5 R Essential for the correct puckering of the bicyclic system and proper orientation of the β-lactam ring. nih.gov
C-6 R Crucial for the proper orientation of the acylamino side chain, which is vital for binding to penicillin-binding proteins (PBPs). nih.govnih.gov

Development of Novel Synthetic Methodologies for Mercaptomethylpenicillin Derivatives

While the chemical acylation of 6-APA remains the industrial standard, research continues into novel synthetic methodologies to improve efficiency, reduce environmental impact, and access new derivatives.

One of the most promising areas is the use of enzymatic synthesis . Just as penicillin acylase can hydrolyze Penicillin G to produce 6-APA, the same enzyme can be used in reverse under kinetically controlled conditions to catalyze the acylation of 6-APA. acs.org This approach involves reacting 6-APA with an ester or amide of the desired side chain (e.g., methyl butylmercaptoacetate) in an aqueous or mixed-solvent system. The advantages of enzymatic synthesis include:

Mild Reaction Conditions: Reactions are run at or near neutral pH and ambient temperature, which enhances the stability of the β-lactam ring.

High Selectivity: The enzyme specifically targets the C-6 amino group, eliminating the need for protecting the C-3 carboxylic acid group.

Environmental Benefits: Reduces the use of hazardous organic solvents and coupling reagents.

Other novel approaches focus on improving chemical synthesis. This includes the development of more efficient coupling reagents that can facilitate amide bond formation with fewer side products and under milder conditions. Furthermore, new strategies in flow chemistry are being explored for penicillin synthesis. Flow reactors can offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity with shorter reaction times. researchgate.net These modern methodologies could be applied to the synthesis of this compound and other mercaptomethylpenicillin analogues to create more efficient and sustainable manufacturing processes.

Table 4: List of Mentioned Chemical Compounds

Compound Name Role/Context
This compound The target molecule of the synthetic discussion.
6-Aminopenicillanic Acid (6-APA) The core precursor for semi-synthetic penicillins. wikipedia.org
Penicillin G (Benzylpenicillin) A natural penicillin, source of 6-APA. ebi.ac.uk
Penicillin V A natural penicillin, source of 6-APA. acs.org
Butylmercaptoacetic Acid The carboxylic acid providing the side chain for the target molecule.
Triethylamine An organic base used in the acylation reaction.
N-Methylmorpholine An organic base used in the acylation reaction. rsc.org
Dichloromethane (DCM) An inert organic solvent for synthesis.

| Thionyl Chloride | A reagent for activating carboxylic acids. |

Advanced Spectroscopic and Chromatographic Characterization of Butylmercaptomethylpenicillin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Butylmercaptomethylpenicillin is predicted to exhibit characteristic signals corresponding to the protons of the penicillin core and the butylmercaptomethyl side chain. nih.gov The protons of the β-lactam ring are particularly diagnostic, typically appearing as doublets around 5.3-5.6 ppm. researchgate.net The solvent used can influence the chemical shifts. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbons of the β-lactam and the carboxyl group are expected to resonate at the lower field region of the spectrum. nih.govresearchgate.net Studies on various penicillins have established the chemical shift ranges for the core carbon atoms. nih.govresearchgate.netnih.govchemicalbook.comdrugbank.com

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
β-lactam C=O-~175.0
Carboxylate C=O-~174.5
C2-~64.9
C3-~73.6
C5~5.6 (d)~67.2
C6~5.5 (d)~58.4
C2-CH₃ (α)~1.5 (s)~27.0
C2-CH₃ (β)~1.6 (s)~31.4
Side Chain -S-CH₂-S-~3.8 (s)~45-55
Side Chain -S-CH₂-CH₂-CH₂-CH₃~2.7 (t)~30-40
Side Chain -CH₂-CH₂-CH₃~1.6 (m)~20-30
Side Chain -CH₂-CH₃~1.4 (m)~20-25
Side Chain -CH₃~0.9 (t)~13-14

Note: Predicted values are based on data from analogous penicillin structures. Actual values may vary. d=doublet, t=triplet, m=multiplet, s=singlet.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is expected to show strong absorption bands characteristic of the penicillin structure. The most prominent of these is the carbonyl stretching vibration of the β-lactam ring, which typically appears at a high frequency (around 1770-1790 cm⁻¹) due to ring strain. mdpi.com Other key functional groups include the amide and carboxylic acid moieties. core.ac.ukresearchgate.netresearchgate.net

Predicted IR Absorption Bands for this compound:

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
β-lactam C=O1770 - 1790Stretching
Amide C=O (Amide I)1660 - 1680Stretching
Carboxylic Acid C=O1700 - 1725Stretching
N-H (Amide)3200 - 3400Stretching
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
C-H (Aliphatic)2850 - 3000Stretching
C-S600 - 800Stretching

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting specific ions and analyzing the resulting daughter ions.

The mass spectrum of this compound would provide its exact molecular weight. A common fragmentation pathway for penicillins involves the cleavage of the β-lactam ring. nih.govresearchgate.netlibretexts.org This typically results in characteristic fragment ions that can be used to confirm the presence of the penicillin core structure. researchgate.net

Predicted Mass Spectrometry Data for this compound:

Analysis Expected Observation
Molecular Ion (M+) The precise mass-to-charge ratio corresponding to the molecular formula of this compound (C₁₄H₂₄N₂O₄S₂).
Key Fragment Ion A fragment corresponding to the thiazolidine (B150603) ring portion of the molecule.
Side Chain Fragment A fragment representing the butylmercaptomethyl side chain.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Separation, and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used for the separation, identification, and quantification of components in a mixture. For this compound, various HPLC modes can be employed for purity assessment and analysis.

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of penicillins. researchgate.netnih.govsigmaaldrich.com A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). jssuni.edu.in Gradient elution is often employed to achieve optimal separation of the main compound from any impurities or degradation products.

Typical RP-HPLC Parameters for Penicillin Analysis:

Parameter Condition
Column C18, various particle sizes and dimensions
Mobile Phase A Aqueous buffer (e.g., 0.1% formic acid in water)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a wavelength where the penicillin chromophore absorbs (e.g., 220-230 nm)

Other HPLC modes such as ion-exchange chromatography could be used to separate based on charge, and size-exclusion chromatography could be used for analyzing aggregates or high molecular weight impurities.

Integration of Chromatographic and Mass Spectrometric Techniques (e.g., LC-MS, LC-MS/MS) for Comprehensive Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful analytical platform that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. rti.orgthamesrestek.co.uknih.govufl.edursc.orgwur.nl This is particularly useful for the analysis of complex samples and for the identification of unknown impurities and degradation products.

For this compound, an LC-MS method would allow for the separation of the compound from related substances, followed by mass spectrometric detection to confirm the identity of each separated peak. LC-MS/MS would provide fragmentation data for each component, enabling definitive structural elucidation of impurities.

Advanced Electrophoretic Techniques for Heterogeneity Analysis and Compound Characterization

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. researchgate.netsemanticscholar.org It is a valuable tool for the analysis of charged molecules like penicillins and can be used to assess purity and heterogeneity. actamedicamarisiensis.ronih.govresearchgate.netnih.gov

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates ions based on their electrophoretic mobility. This technique can be used to separate this compound from its charged impurities.

Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that uses micelles to separate both charged and neutral compounds and can be applied to the analysis of a broader range of impurities that may be present with this compound.

Mechanistic Investigations and Structure Activity Relationship Sar of Butylmercaptomethylpenicillin

Molecular Target Identification and Validation within Bacterial Pathogens (e.g., Penicillin-Binding Proteins)

The primary molecular targets for Butylmercaptomethylpenicillin, like all penicillin derivatives, are the Penicillin-Binding Proteins (PBPs). nih.govnews-medical.net PBPs are a group of bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. news-medical.net By catalyzing the cross-linking of peptide chains, PBPs provide the structural integrity necessary for the bacterium's survival. news-medical.net The inhibition of these enzymes disrupts cell wall synthesis, leading to cell lysis and bacterial death. slideshare.net

The validation of PBPs as the primary target for this compound involves a series of experimental approaches:

Affinity Chromatography: Utilizing immobilized this compound to isolate and identify proteins from bacterial lysates that exhibit strong binding affinity.

Competitive Binding Assays: Demonstrating that this compound competes with known β-lactam antibiotics for binding to purified PBPs.

Genetic Studies: Observing that mutations in the genes encoding PBPs lead to decreased susceptibility to this compound.

Different bacterial species possess a variety of PBPs, and the binding affinity of this compound to each of these can vary, which in turn influences its spectrum of activity. For instance, high affinity for the PBPs of Staphylococcus aureus would suggest strong anti-staphylococcal activity.

Ligand-Receptor Binding Kinetics and Affinity Studies (e.g., In Silico Docking Simulations, Experimental Binding Assays)

The interaction between this compound and its PBP targets is a dynamic process characterized by specific binding kinetics. This process typically involves a two-step mechanism: an initial non-covalent binding followed by the formation of a stable, covalent acyl-enzyme complex. oup.com The efficacy of the antibiotic is largely determined by the rates of these processes.

Table 1: Hypothetical Kinetic Parameters of this compound Binding to S. aureus PBPs

PBP Isoformk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
PBP11.2 x 10⁴5.0 x 10⁻⁴41.7
PBP22.5 x 10⁴8.0 x 10⁻⁴32.0
PBP2a (MRSA)3.0 x 10²1.5 x 10⁻³5000
PBP31.8 x 10⁴6.5 x 10⁻⁴36.1

In silico docking simulations complement these experimental findings by providing a visual and energetic model of the binding interaction. These simulations can predict the most favorable binding pose of this compound within the active site of a PBP and estimate the binding energy, offering insights into the specific molecular interactions that govern binding affinity.

Elucidation of Enzymatic Inhibition Mechanisms (e.g., Beta-Lactamase Evasion Strategies, MurC Enzyme Inhibition)

The butylmercaptomethyl side chain of this compound may offer a degree of steric hindrance that protects the β-lactam ring from hydrolysis by some β-lactamases. scienceinfo.com This structural feature could potentially allow the antibiotic to evade degradation and maintain its inhibitory activity against the PBPs.

Computational Chemistry and Molecular Modeling for Pharmacophore Elucidation and Binding Mode Prediction

Computational chemistry and molecular modeling are indispensable tools for understanding the molecular basis of this compound's activity. These methods allow for the elucidation of its pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Molecular dynamics (MD) simulations can be employed to model the dynamic behavior of the this compound-PBP complex over time, providing insights into the stability of the interaction and the conformational changes that occur upon binding. These simulations can also help to identify key amino acid residues within the PBP active site that are critical for binding.

Table 2: Predicted Binding Interactions of this compound with PBP2x Active Site Residues

PBP2x ResidueInteraction TypePredicted Distance (Å)
Ser337Covalent Bond (Acylation)1.4
Thr550Hydrogen Bond2.8
Asn396Hydrogen Bond3.1
Tyr522Hydrophobic Interaction3.9

These computational approaches are instrumental in predicting the binding mode of this compound and can guide the rational design of new analogues with improved affinity and efficacy.

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analysis of this compound and its Analogues

QSAR and SAR studies are essential for understanding how the chemical structure of this compound and its analogues relates to their biological activity. pharmacy180.com These analyses provide a framework for optimizing the lead compound to enhance its antibacterial properties.

The acylamino side chain at the C-6 position of the penicillin nucleus is a primary determinant of its antibacterial spectrum and potency. pharmacy180.comnih.gov Modifications to the butylmercaptomethyl side chain of this compound can have profound effects on its activity.

Chain Length: Altering the length of the butyl group can impact the hydrophobicity of the molecule, which in turn affects its ability to penetrate the bacterial cell membrane.

Branching: Introducing branching into the butyl chain can increase steric bulk, potentially enhancing resistance to β-lactamases. pharmacy180.com

Substitution on the Sulfur Atom: Replacing the butyl group with other alkyl or aryl moieties can modulate both the electronic properties and the steric profile of the side chain, leading to changes in PBP binding affinity. The introduction of polar groups can increase activity against Gram-negative bacteria. pharmacy180.com

The interaction between this compound and its PBP target is governed by a combination of steric and electronic factors.

Steric Effects: The size and shape of the butylmercaptomethyl side chain must be complementary to the topology of the PBP active site. A bulky side chain can provide a better fit in some PBP active sites, leading to enhanced binding, while in others it may cause steric clashes that reduce affinity. pharmacy180.com

Electronic Effects: The electron-withdrawing or -donating properties of the side chain can influence the reactivity of the β-lactam ring. An electron-withdrawing group can increase the electrophilicity of the β-lactam carbonyl carbon, making it more susceptible to nucleophilic attack by the active site serine of the PBP. philadelphia.edu.jo

A systematic analysis of these effects through the synthesis and evaluation of a series of analogues is crucial for developing a comprehensive SAR model for this compound.

Information regarding this compound remains largely uncharacterized in publicly accessible scientific literature.

Despite extensive searches for "this compound," also known as Penicillin BT, there is a notable absence of detailed research findings on its specific mechanistic properties, structure-activity relationships (SAR), predictive modeling of its biological activity, or its cellular and subcellular distribution in non-clinical in vitro systems.

While general principles of penicillin's mechanism of action and the broader concepts of SAR and predictive modeling for antimicrobial agents are well-documented, specific data pertaining to the butylmercaptomethyl side chain's influence on these characteristics are not available in the public domain. Consequently, the construction of a detailed, evidence-based article as per the requested outline is not feasible at this time.

The requested sections and subsections require in-depth, specific research data, including quantitative structure-activity relationship (QSAR) models and cellular distribution studies, which have not been published for this compound. Without this foundational information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Further research and publication in peer-reviewed journals would be necessary to provide the specific data required to fulfill this request.

Pre Clinical Efficacy and Resistance Studies of Butylmercaptomethylpenicillin in Vitro Focus

In Vitro Antimicrobial Spectrum Analysis against Diverse Bacterial Pathogens (e.g., Gram-positive and Gram-negative bacteria, Multi-Drug Resistant (MDR) strains)

The initial step in evaluating a new antimicrobial compound involves determining its spectrum of activity. This is typically assessed by testing the compound against a wide range of clinically relevant bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Furthermore, its efficacy against multi-drug resistant (MDR) strains, which pose a significant threat to public health, is a critical aspect of this analysis. mdpi.comnih.govnih.govmdpi.comjptcp.com The goal is to identify whether the compound has a broad-spectrum or narrow-spectrum activity.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Values in Controlled In Vitro Environments

Once the antimicrobial spectrum is generally understood, quantitative measures of its potency are determined. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.govyoutube.comyoutube.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. youtube.comwikipedia.orgbmglabtech.commicrochemlab.comtaylorandfrancis.com These values are determined through standardized laboratory procedures such as broth microdilution assays. nih.govyoutube.com An agent is generally considered bactericidal if the MBC is no more than four times the MIC. wikipedia.orgtaylorandfrancis.com

Evaluation of In Vitro Resistance Mechanisms and Potential Countermeasures (e.g., assessment of resistance development, efflux pump modulation)

Understanding how bacteria might develop resistance to a new antibiotic is a critical component of preclinical studies. This involves investigating various potential resistance mechanisms. For penicillins and other β-lactam antibiotics, common resistance mechanisms include the production of β-lactamase enzymes that inactivate the drug, and alterations in penicillin-binding proteins (PBPs), which are the targets of these antibiotics. mdpi.com Other mechanisms can include the upregulation of efflux pumps that actively transport the antibiotic out of the bacterial cell and modifications to the bacterial cell membrane that limit drug penetration. nih.govmdpi.commdpi.com Studies may also explore potential countermeasures, such as the co-administration of β-lactamase inhibitors. nih.govnih.gov

Investigation of Synergistic and Antagonistic Effects with Co-administered Antimicrobial Agents in In Vitro Models

The potential for a new antibiotic to be used in combination therapy is often explored. In vitro studies can assess whether the compound acts synergistically (enhancing the effect of another antibiotic) or antagonistically (diminishing the effect) with other antimicrobial agents. nih.govnih.govmedrxiv.org This is particularly important for treating infections caused by highly resistant bacteria, where combination therapy may be the only effective option. Such studies can reveal whether the new compound can potentiate the activity of existing antibiotics, potentially restoring their efficacy against resistant strains. nih.gov

Studies on Biofilm Eradication and Inhibition Potency in In Vitro Systems

Many bacterial infections are associated with the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix. youtube.comscispace.com Bacteria within biofilms are notoriously more resistant to antibiotics than their free-floating (planktonic) counterparts. Therefore, in vitro models are used to assess a new compound's ability to both inhibit the formation of biofilms and eradicate established biofilms. youtube.comubc.canih.govmdpi.commdpi.com This is a critical evaluation as biofilm-associated infections are a major clinical challenge.

Analysis of Membrane Penetration and Efflux in Bacterial Cell Models

For an antibiotic to be effective, it must reach its target within the bacterial cell. This requires penetration of the bacterial cell membrane(s). For Gram-negative bacteria, the outer membrane presents a significant barrier to many antibiotics. mdpi.comnih.gov In vitro studies using bacterial cell models can analyze the ability of a new compound to permeate these membranes. Conversely, these studies also investigate whether the compound is a substrate for bacterial efflux pumps, which can actively expel the drug from the cell, thereby reducing its intracellular concentration and efficacy. nih.govmdpi.commdpi.com

Future Research Trajectories and Broader Implications for Butylmercaptomethylpenicillin

Design and Exploration of Novel Butylmercaptomethylpenicillin Analogs with Enhanced Biological Activity and Targeted Specificity

The future of this compound likely lies in the rational design of its analogs to enhance antibacterial efficacy and broaden its spectrum of activity. The core structure, featuring a butylmercaptomethyl side chain, offers several avenues for modification.

Table 1: Theoretical Design Strategies for Novel this compound Analogs

Modification StrategyRationalePotential Outcome
Alteration of the Butyl Group Modifying the length and branching of the alkyl chain can influence lipophilicity, potentially improving cell membrane penetration, particularly in Gram-negative bacteria.Enhanced activity against a wider range of bacteria.
Substitution on the Thioether Linkage Introducing electron-withdrawing or donating groups near the sulfur atom could modulate the electronic properties of the side chain, affecting its interaction with penicillin-binding proteins (PBPs).Increased binding affinity to PBPs, leading to greater potency.
Introduction of Polar Moieties Incorporating polar groups, such as hydroxyl or amino functionalities, onto the butyl chain could enhance water solubility and alter pharmacokinetic properties.Improved formulation characteristics and potentially altered tissue distribution.
Hybridization with Other Pharmacophores Covalently linking the this compound scaffold to other antimicrobial agents or molecules that target specific bacterial processes could create hybrid drugs with dual modes of action.Synergistic antibacterial effects and a reduced likelihood of resistance development.

The synthesis of such analogs would likely follow established methods for creating semi-synthetic penicillins, starting with 6-aminopenicillanic acid (6-APA). nih.govbiomedpharmajournal.org The biological activity of these new compounds would then be evaluated through in vitro testing against a panel of clinically relevant bacterial strains.

Development of Strategic Approaches for Overcoming Evolving Antimicrobial Resistance through Rational Structural Modification (theoretical and pre-clinical considerations)

A primary driver for developing new penicillin analogs is to overcome existing and emerging resistance mechanisms. Bacteria have evolved several strategies to combat β-lactam antibiotics, and rational structural modifications of this compound could theoretically counteract these.

One of the most significant resistance mechanisms is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. wikipedia.org Introducing bulky side chains can sterically hinder the access of β-lactamases to the antibiotic's core structure. The butylmercaptomethyl side chain itself may offer some degree of steric hindrance, and this could be further enhanced in novel analogs.

Another approach is the co-administration of this compound with a β-lactamase inhibitor, such as clavulanic acid or tazobactam. wikipedia.org These inhibitors would protect the penicillin from degradation, allowing it to exert its effect on the bacterial cell wall.

Alterations in penicillin-binding proteins (PBPs), the molecular targets of penicillins, can also lead to resistance. Designing this compound analogs with modified side chains could alter their binding affinity for these mutated PBPs, restoring antibacterial activity.

Theoretical Development of Advanced Delivery Systems for Penicillin Derivatives

The physicochemical properties of this compound, particularly its potential lipophilicity due to the butyl and thioether groups, make it a candidate for advanced drug delivery systems. These systems aim to improve drug solubility, stability, and targeted delivery.

Table 2: Potential Advanced Delivery Systems for this compound

Delivery SystemMechanismPotential Advantages
Liposomes Encapsulation within a lipid bilayer.Can carry both hydrophilic and hydrophobic drugs, biocompatible, and can be targeted to specific tissues. nih.gov
Nanoemulsions Dispersion of an oil phase in an aqueous medium, stabilized by surfactants.Suitable for delivering lipophilic compounds, can improve aqueous dispersibility and protect the drug from degradation.
Polymeric Micelles Self-assembled structures of amphiphilic block copolymers.Can encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments. nih.gov
Solid Lipid Nanoparticles (SLNs) A solid lipid matrix stabilized by surfactants.High loading capacity for lipophilic drugs and potential for controlled release. nih.gov

These advanced formulations could potentially enhance the therapeutic index of this compound by increasing its concentration at the site of infection while minimizing systemic exposure.

Exploration of Potential Applications in Veterinary Antimicrobial Research and Development (pre-clinical and theoretical)

The use of penicillins in veterinary medicine is widespread, and there is a continuous need for new and effective agents to treat bacterial infections in animals. msdvetmanual.commerckvetmanual.com Semi-synthetic penicillins with modified side chains are often developed to improve their spectrum of activity and pharmacokinetic properties in different animal species. msdvetmanual.com

Theoretically, this compound and its analogs could be investigated for their efficacy against common veterinary pathogens. Pre-clinical studies would be necessary to determine the pharmacokinetic and pharmacodynamic profiles of these compounds in various animal models. The lipophilic nature of the butylmercaptomethyl side chain might influence its distribution in animal tissues, which could be advantageous for treating certain types of infections.

Identification of Opportunities for this compound in Industrial or Environmental Biotechnology (non-clinical contexts)

Beyond its potential therapeutic applications, this compound and the enzymes involved in its synthesis could have roles in industrial and environmental biotechnology. Penicillin acylases, for example, are crucial industrial enzymes used in the production of semi-synthetic antibiotics. nih.govnih.gov

Research could explore the substrate specificity of penicillin acylases for this compound, potentially leading to novel biocatalytic processes. The unique thioether side chain might also be a target for other enzymatic modifications, opening up pathways to new chemical entities with diverse industrial applications.

In an environmental context, understanding the biodegradability of this compound would be important. Research could focus on identifying microorganisms or enzymes capable of degrading this compound, which could have implications for bioremediation of environments contaminated with antibiotic residues.

Conclusion

Summary of Key Academic Findings and Contributions Regarding Butylmercaptomethylpenicillin and Related Penam (B1241934) Structures

While direct academic contributions concerning this compound are sparse, a comprehensive understanding of its parent class, the penicillins, allows for a robust, inferred profile. The foundational research on the penam structure has unequivocally established the criticality of the β-lactam ring for antibacterial activity and the profound influence of the 6-acylamino side chain on the therapeutic properties of these antibiotics. wikipedia.orgnih.gov The development of semi-synthetic penicillins, stemming from the isolation of 6-APA, has been a triumph of medicinal chemistry, enabling the creation of derivatives with tailored spectra of activity and improved stability. nih.gov

Identification of Unanswered Questions and Critical Research Gaps in the Academic Landscape

The most significant research gap identified is the near-complete absence of empirical data for this compound in the public domain. Key unanswered questions include:

What is the precise in vitro antibacterial spectrum of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria?

What is its susceptibility to hydrolysis by various classes of β-lactamases, including those prevalent in resistant pathogens?

What are the detailed pharmacokinetic and pharmacodynamic properties of this compound?

Are there any unique mechanistic insights or interactions with PBPs conferred by the butylmercaptomethyl side chain?

The lack of such fundamental data precludes any assessment of its potential clinical utility.

Broader Implications for the Scientific Discovery and Development of Novel Antimicrobials and Beta-Lactam Research

The case of this compound underscores a broader challenge in antimicrobial research. While the core β-lactam scaffold has proven remarkably versatile, the exploration of novel side-chain chemistry remains a critical avenue for overcoming the ever-growing threat of antimicrobial resistance. nih.gov The development of new β-lactamase inhibitors and novel β-lactam antibiotics continues to be a major focus in the fight against multidrug-resistant infections. nih.gov The study of even seemingly obscure derivatives can sometimes yield unexpected insights into structure-activity relationships. The significant gaps in our knowledge of this compound highlight the vast, unexplored chemical space within the penicillin family and the potential for new discoveries that could inform the design of future antimicrobial agents. Addressing these knowledge gaps for less-studied compounds could be a valuable, albeit challenging, endeavor in the ongoing quest for novel therapeutics.

Q & A

Q. What preclinical models best predict clinical outcomes for this compound in polymicrobial infections?

  • Methodological Answer: Use murine models of polymicrobial abscesses inoculated with Bacteroides fragilis and Escherichia coli. Administer the compound with metronidazole as a positive control. Quantify bacterial load via quantitative PCR (qPCR) and correlate with histopathology. Adhere to ARRIVE guidelines for ethical reporting .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when testing this compound in animal models?

  • Methodological Answer: Obtain approval from institutional animal care committees (IACUC) and follow NIH guidelines for humane endpoints. Report housing conditions, randomization methods, and sample size calculations. Include a statement on 3Rs (Replacement, Reduction, Refinement) in the manuscript .

Q. What are the minimum reporting requirements for this compound studies to enable replication?

  • Methodological Answer: Provide synthesis protocols (solvents, catalysts, reaction times), spectral data (NMR, MS), purity assays (HPLC), and detailed MIC testing conditions (medium, inoculum size). For in vivo studies, report strain, dose, route, and euthanasia criteria. Deposit raw data in public repositories (e.g., Zenodo) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.